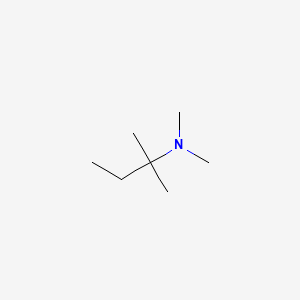
N,N,2-Trimethylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethylbutan-2-amine is a tertiary amine characterized by the presence of three methyl groups and a butane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,2-Trimethylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-chlorobutane with dimethylamine under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-Trimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N,2-Trimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,2-Trimethylbutan-2-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. This compound can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to a nitrogen atom.
Dimethylbutylamine: Similar in structure but with different alkyl substituents.
Isopropylamine: A primary amine with an isopropyl group attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethylbutan-2-amine is unique due to its specific arrangement of methyl groups and butane backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specialized applications where other amines may not be suitable .
Propiedades
Número CAS |
57757-60-5 |
|---|---|
Fórmula molecular |
C7H17N |
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
N,N,2-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6-7(2,3)8(4)5/h6H2,1-5H3 |
Clave InChI |
CUHMMDPUXJFCNB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


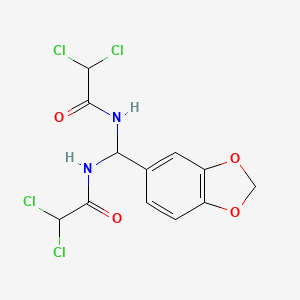
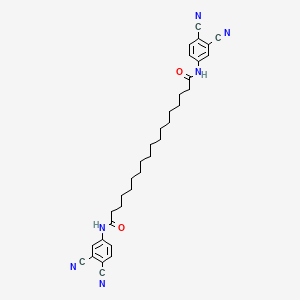
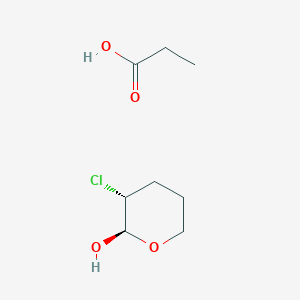

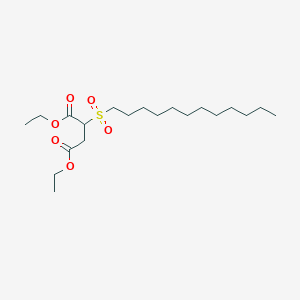
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
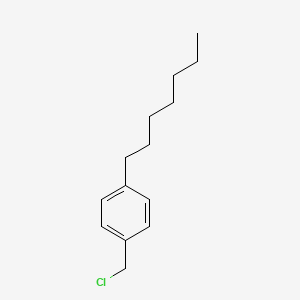
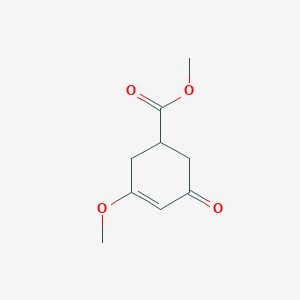
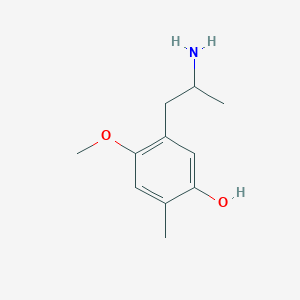
![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
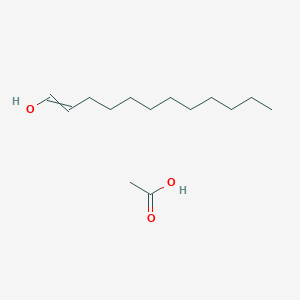


![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)
